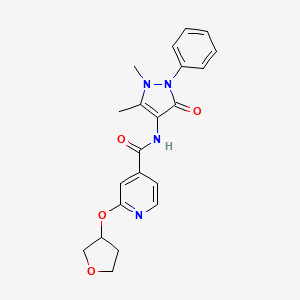

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-14-19(21(27)25(24(14)2)16-6-4-3-5-7-16)23-20(26)15-8-10-22-18(12-15)29-17-9-11-28-13-17/h3-8,10,12,17H,9,11,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPISESMLSOPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex compound with potential biological activities that have garnered attention in recent research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring system with additional functional groups that contribute to its biological activity. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. A study exploring substituted pyrazole derivatives demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the isonicotinamide moiety in our compound may enhance its efficacy against various pathogens.

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The specific compound under discussion may similarly exhibit these properties due to its structural components.

3. Antioxidant Activity

The antioxidant capabilities of pyrazole compounds are attributed to their ability to scavenge free radicals. Studies have shown that certain pyrazole derivatives possess strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide may involve several mechanisms:

1. Enzyme Inhibition

The compound may inhibit key enzymes involved in inflammatory pathways or microbial resistance mechanisms.

2. Interaction with Cellular Targets

Molecular docking studies suggest that the compound can interact with various cellular targets, potentially modulating signaling pathways associated with inflammation and infection .

Case Study 1: Anti-tubercular Activity

A series of substituted isonicotinamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds showed significant inhibition at low concentrations (IC50 values between 1.35 and 2.18 μM), indicating the potential for further development .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on human embryonic kidney cells (HEK293) revealed that certain derivatives of pyrazole were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for future therapeutic applications .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares its core pyrazolone structure with numerous analogues, differing primarily in the substituents attached to the amide nitrogen. Key structural comparisons include:

Key Observations :

- Bulk and Polarity : The target compound’s tetrahydrofuran-ether substituent introduces moderate bulk and polarity compared to the phenylpropanamide (MW 481.50, ) or sulfur-containing derivatives (e.g., MW 367.46, ).

- Hydrogen Bonding : Sulfonamide () and salicylate () derivatives exhibit strong hydrogen-bonding capacity due to –SO₂–NH– and –OH groups, respectively. The tetrahydrofuran-ether in the target compound may participate in weaker C–H···O interactions.

Crystallographic and Supramolecular Features

Crystal structure analyses reveal distinct packing patterns influenced by substituents:

- Acetamide Derivatives (e.g., ): Form N–H···O hydrogen bonds between the pyrazolone carbonyl and amide groups, creating dimeric motifs. The methylsulfanyl group in contributes to van der Waals interactions.

- Sulfonamide Derivatives (): Exhibit layered structures stabilized by N–H···O=S hydrogen bonds and π-stacking of phenyl rings.

Physicochemical and Pharmacological Implications

- Solubility : The tetrahydrofuran-ether group may enhance aqueous solubility compared to purely aromatic analogues (e.g., ) but reduce it relative to sulfonamides ().

- Bioactivity : Sulfur-containing derivatives () often show enhanced antimicrobial activity due to thioether/sulfonamide groups. The target compound’s tetrahydrofuran moiety could modulate membrane permeability or target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.